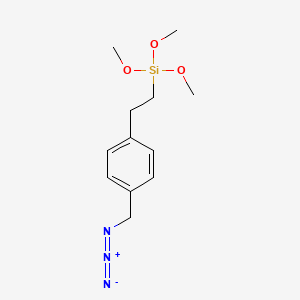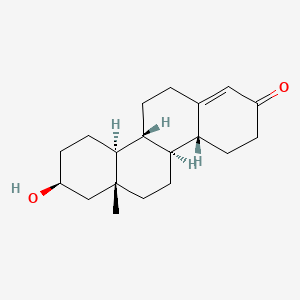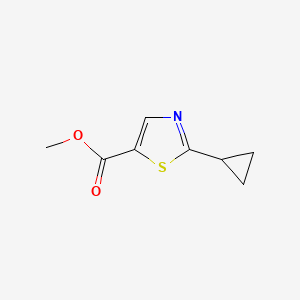
(3-Ethoxy-5-(trifluoromethoxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Ethoxy-5-(trifluoromethoxy)phenyl)boronic acid” is a boronic acid derivative with a molecular weight of 249.98 . It has the IUPAC name 3-ethoxy-5-(trifluoromethoxy)phenylboronic acid . The InChI code for this compound is 1S/C9H10BF3O4/c1-2-16-7-3-6(10(14)15)4-8(5-7)17-9(11,12)13/h3-5,14-15H,2H2,1H3 .
Molecular Structure Analysis
The molecular formula of “(3-Ethoxy-5-(trifluoromethoxy)phenyl)boronic acid” is C9H10BF3O4 . The InChI key for this compound is CIBQUPSDYSPZER-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“(3-Ethoxy-5-(trifluoromethoxy)phenyl)boronic acid” is a solid at 20°C . It appears as a white to light yellow powder or crystal .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of (3-Ethoxy-5-(trifluoromethoxy)phenyl)boronic acid:
Synthesis of Biologically Active Compounds
This compound serves as a precursor in the synthesis of various biologically active molecules. For instance, it is used to create multisubstituted purines that act as P2X7 antagonists for pain treatment .
Aldosterone Synthase Inhibitors
It is also involved in synthesizing heteroaryl substituted tetrahydropyrroloijquinolinone derivatives, which function as aldosterone synthase inhibitors .
CETP Inhibitors
Another application includes the synthesis of fluorohydroquinolineethanol, a CETP inhibitor .
Suzuki-Miyaura Cross-Coupling Reactions
The compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating various chemical products .
Aerobic Oxidative Cross-Coupling
It plays a role in aerobic oxidative cross-coupling processes, which are essential for constructing carbon-carbon bonds in organic synthesis .
Microwave-Assisted Petasis Reactions
This boronic acid derivative is involved in microwave-assisted Petasis reactions, a method used to synthesize amines .
Rhodium-Catalyzed Addition Reactions
It is also used in rhodium-catalyzed addition reactions, contributing to the synthesis of complex organic molecules .
Structural Motives in Solid State
The compound forms typical hydrogen-bonded dimers that serve as primary structural motives in the solid state, particularly important for materials science and crystal engineering .
Safety and Hazards
“(3-Ethoxy-5-(trifluoromethoxy)phenyl)boronic acid” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation and can be harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can alter their function . The trifluoromethoxy group might enhance the compound’s binding affinity to its targets due to its strong electron-withdrawing properties.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This suggests that the compound might interfere with biochemical pathways involving carbon-carbon bond formation.
Pharmacokinetics
The compound’s physical properties such as its melting point (79°c) and its molecular weight (20593 g/mol) suggest that it might have reasonable bioavailability .
Result of Action
Given its potential to form covalent bonds with various biological targets, it might lead to changes in cellular functions and processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of water can lead to changes in the structure and concentration of hydrogen-bonded species .
properties
IUPAC Name |
[3-ethoxy-5-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O4/c1-2-16-7-3-6(10(14)15)4-8(5-7)17-9(11,12)13/h3-5,14-15H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBQUPSDYSPZER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(F)(F)F)OCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681627 |
Source


|
| Record name | [3-Ethoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256345-87-5 |
Source


|
| Record name | Boronic acid, B-[3-ethoxy-5-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Ethoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B577862.png)







![5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine](/img/structure/B577873.png)
![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B577874.png)
